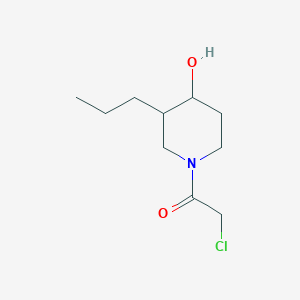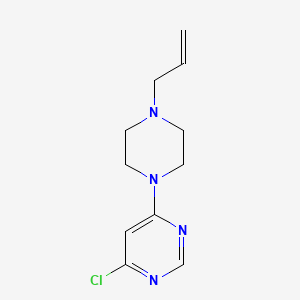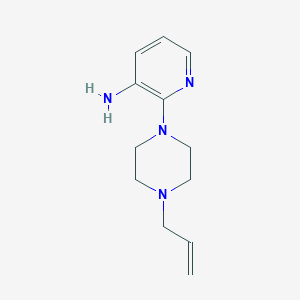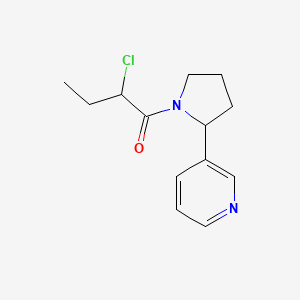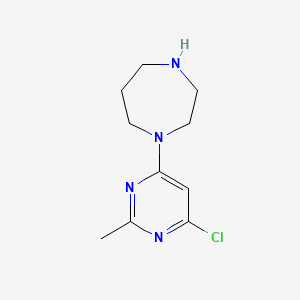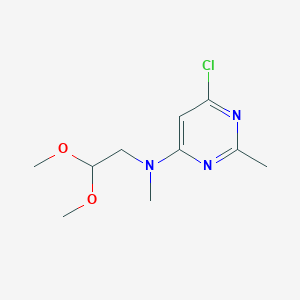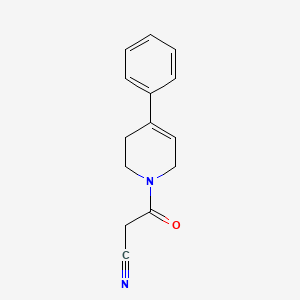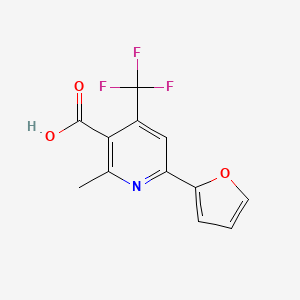
6-(呋喃-2-基)-2-甲基-4-(三氟甲基)烟酸
描述
6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid (FMTNA) is an organic compound belonging to the family of nicotinic acids. It is a white crystalline solid with a molecular weight of 287.3 g/mol and a melting point of 135-140 °C. FMTNA is a widely studied compound due to its potential applications in various scientific fields. It has been used for the synthesis of a range of compounds, as well as for its ability to interact with biological systems.
科学研究应用
抗菌剂
呋喃衍生物: 因其抗菌特性而得到认可,尤其是针对革兰氏阳性菌和革兰氏阴性菌 . 将呋喃核整合到像6-(呋喃-2-基)-2-甲基-4-(三氟甲基)烟酸这样的化合物中,可以开发出新的抗菌药物,为解决日益严重的微生物耐药问题提供解决方案。
药理学
在药理学中,呋喃化合物表现出广泛的生物活性。 由于其多样的药理特性,它们成为治疗各种疾病的潜在药物开发候选者 . 这包括它们在创建具有抗炎、镇痛和抗抑郁作用的药物中的应用。
材料科学
呋喃化合物中的三氟甲基在材料科学中起着重要作用。 它有助于开发具有独特特性的新材料,例如提高的耐久性和耐化学性 . 这使得它们在为工业应用创建先进材料方面具有价值。
化学合成
呋喃衍生物是有机合成中至关重要的中间体。 它们参与各种化学反应,为合成复杂分子提供途径 . 这对于生产精细化学品和药品至关重要。
农业
在农业领域,可以探索呋喃衍生物在开发新的杀虫剂或除草剂方面的潜在用途。 它们的化学结构允许创建可以针对特定害虫或杂草而不会损害作物的化合物 .
环境科学
对呋喃化合物的研究扩展到环境科学,它们可用于开发环境监测的传感器或指示剂。 它们的反应性和与其他分子结合的能力使它们适合于检测污染物或环境条件的变化 .
作用机制
Target of Action
Furan derivatives are known to have various biological activities . They can target different enzymes or receptors depending on their structure.
Mode of Action
The mode of action would depend on the specific targets of the compound. Furan derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or binding to receptors .
Biochemical Pathways
Furan derivatives can affect various biochemical pathways depending on their targets. For example, some furan derivatives have antimicrobial activity and can affect the biochemical pathways of bacteria .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. Some furan derivatives have antimicrobial activity and can cause cell death in bacteria .
生化分析
Biochemical Properties
6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the trifluoromethyl group in the compound is known to enhance its binding affinity to certain enzymes, potentially acting as an inhibitor or activator depending on the context . The furan ring can participate in electron transfer reactions, further modulating the biochemical pathways it is involved in . Additionally, the nicotinic acid moiety is known to interact with nicotinic acid receptors, influencing cellular signaling pathways .
Cellular Effects
The effects of 6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Furthermore, the compound can impact cell signaling pathways by binding to specific receptors or enzymes, leading to changes in cellular responses . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, 6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the trifluoromethyl group can form strong interactions with enzyme active sites, potentially inhibiting or activating their function . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The stability and degradation of 6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid over time are important considerations in laboratory settings. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in metabolic pathways and gene expression . These temporal effects are critical for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular responses . At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage effects is essential for determining the therapeutic potential and safety of the compound in biomedical research.
Metabolic Pathways
6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels within cells . For example, the compound can influence the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and other metabolic processes . These interactions can lead to changes in the overall metabolic state of the cell, affecting energy production and biosynthesis.
Transport and Distribution
The transport and distribution of 6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical activity and overall effects on cellular function.
Subcellular Localization
The subcellular localization of 6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid is an important factor in determining its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, nucleus, or other organelles, where it can exert its effects on cellular processes
属性
IUPAC Name |
6-(furan-2-yl)-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-6-10(11(17)18)7(12(13,14)15)5-8(16-6)9-3-2-4-19-9/h2-5H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDOJBQNEYEHNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2=CC=CO2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1480087.png)
![3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-oxopropanenitrile](/img/structure/B1480089.png)
![2-azido-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one](/img/structure/B1480090.png)

